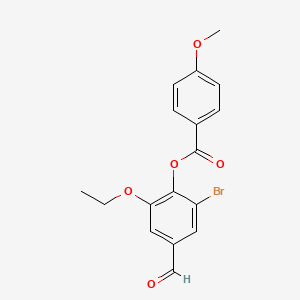

2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. An example synthesis process for a similar compound, Methyl 4-bromo-2-methoxybenzoate, achieved an overall yield of about 47% with a purity of 99.8% (by GC) (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of related compounds shows various configurations and interactions. For instance, N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea demonstrated specific dihedral angles between its fragments, indicating the complex structural arrangements that similar compounds can exhibit (Yusof & Yamin, 2004).

Chemical Reactions and Properties

The compound undergoes various chemical reactions including bromination, nitration, and formylation, showcasing its reactivity and functional group transformations. The bromination and Vilsmeier-Haack formylation of related benzothiophen derivatives have been extensively studied, revealing the compound's versatility in undergoing chemical modifications (Clarke et al., 1973).

Physical Properties Analysis

The physical properties such as melting points, boiling points, and solubility are crucial for understanding the compound's behavior in different environments. For example, the synthesis and crystal structures of related compounds provide insights into the physical characteristics that influence their application in various fields (Yeong et al., 2018).

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound has been synthesized for various purposes, such as the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which is a key compound in chemical syntheses. This process involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification (Chen Bing-he, 2008).

Antioxidant Properties

Research on bromophenol derivatives, similar in structure to 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate, has shown that these compounds possess antioxidant activities. For instance, compounds isolated from the marine red alga Rhodomela confervoides, which include bromophenol derivatives, demonstrated strong scavenging activity against radicals, suggesting potential applications as natural antioxidants in food or pharmaceutical fields (Ke-kai Li et al., 2012).

Pharmaceutical Research

The compound's derivatives have been studied for their potential pharmaceutical applications. For example, new nitrogen-containing bromophenols from Rhodomela confervoides have shown radical scavenging activity, indicating their potential as natural antioxidants in pharmaceutical applications (Ke-kai Li et al., 2011).

Molecular and Structural Analysis

The structural analysis of similar bromophenol derivatives is crucial for understanding their chemical properties and potential applications. Studies on bromophenol derivatives from Rhodomela confervoides have been conducted to elucidate their structures using spectroscopic methods, which is essential for their potential application in various fields (Jielu Zhao et al., 2004).

Propiedades

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIFRGFOOLGTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)

![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)